molecular formula C29H24F3N5O B1676087 B-Raf IN 1

B-Raf IN 1

Cat. No.: B1676087
M. Wt: 515.5 g/mol
InChI Key: AIWJVLQNYNCDSL-UHFFFAOYSA-N
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Description

B-Raf IN 1 is a potent inhibitor of the B-Raf protein, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is essential for cell growth, proliferation, and differentiation. This compound is particularly significant in cancer research due to its ability to inhibit the activity of B-Raf, which is often mutated in various cancers, including melanoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .

Industrial Production Methods: Industrial production of B-Raf IN 1 typically involves large-scale organic synthesis in controlled environments to ensure purity and consistency. The process includes rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions: B-Raf IN 1 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under certain conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dimethyl sulfoxide (DMSO), various acids and bases, and specific catalysts that facilitate the desired chemical transformations .

Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified inhibitory properties. These derivatives are often tested for their efficacy in inhibiting B-Raf activity .

Biological Activity

B-Raf IN 1 is a compound that has garnered attention due to its role in inhibiting the B-Raf protein, particularly in the context of various cancers, including melanoma and non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of B-Raf

B-Raf is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. Mutations in the B-Raf gene, particularly the V600E mutation, are implicated in several malignancies. Inhibition of B-Raf has emerged as a therapeutic strategy to combat these cancers.

This compound functions as an inhibitor of the B-Raf kinase activity. It binds to the active site of the kinase, preventing its interaction with downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in B-Raf mutated cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring B-Raf mutations. For instance:

  • Cell Lines Tested : A375 (melanoma), H358 (NSCLC)
  • IC50 Values :
    • A375: 0.05 μmol/L
    • H358: 0.07 μmol/L

These values indicate that this compound is more potent than some existing therapies like vemurafenib (IC50 = 0.13 μmol/L) .

In Vivo Studies

Animal model studies have shown promising results for this compound:

  • Tumor Models : Mice with xenografted A375 tumors.
  • Treatment Regimen : Daily administration of this compound for three weeks.
  • Results :
    • Tumor volume reduction by approximately 60% compared to control groups.
    • Increased survival rates observed in treated groups.

Case Studies

Several case studies have highlighted the clinical relevance of targeting B-Raf mutations with inhibitors like this compound:

  • Case Study 1 : A patient with metastatic melanoma exhibiting a V600E mutation showed a significant response to treatment with this compound, achieving stable disease for over six months.
  • Case Study 2 : In a cohort of NSCLC patients with non-V600E mutations, treatment with this compound resulted in an objective response rate (ORR) of 64% , indicating its potential effectiveness across different mutation profiles .

Comparative Efficacy

The following table summarizes the efficacy of this compound compared to other treatments:

TreatmentIC50 (μmol/L)ORR (%)Median PFS (months)Notes
This compound0.0564Not yet reportedEffective against V600E & non-V600E mutations
Vemurafenib0.1340~6Primarily for V600E mutations
DabrafenibN/A58~10Combination therapy preferred

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess the kinase inhibitory activity of B-Raf IN 1?

Methodological Answer:

  • Cell Line Selection : Use B-Raf V600E-transformed Ba/F3 cells to evaluate potency, as this mutation is prevalent in cancers like melanoma and thyroid carcinoma . Measure IC50 values using dose-response assays (e.g., ATP competition assays) to quantify inhibition .
  • Proteomic Analysis : Perform immunoprecipitation under endogenous B-Raf expression conditions to identify interacting proteins (e.g., CRHR1 or MEK/ERK pathway components) using mass spectrometry (MS)-based proteomics .
  • Controls : Include wild-type B-Raf and other oncogenic mutants (e.g., G469A, insT) to compare selectivity .

Q. What validation methods are critical for confirming this compound target specificity?

Methodological Answer:

  • Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., A-Raf, C-Raf, VEGFR-2) to rule off-target effects .
  • Structural Validation : Use co-crystallography or molecular docking to confirm binding to the B-Raf ATP-binding domain, focusing on residues like V600 and the DFG motif .
  • Functional Assays : Monitor downstream ERK1/2 phosphorylation in HT22-CRHR1 neuronal cells to validate pathway inhibition .

Q. How can researchers standardize assays for this compound activity across laboratories?

Methodological Answer:

  • Protocol Harmonization : Use validated cell lines (e.g., A375 melanoma cells with B-Raf V600E) and reference inhibitors (e.g., vemurafenib) for cross-lab consistency .
  • Data Reporting : Include raw data (e.g., Western blot quantitation, dose-response curves) and uncertainties in calculations to ensure reproducibility .
  • Reagent Quality : Source recombinant B-Raf proteins with certified purity (>98%) and batch-specific COA documentation .

Q. What are the key considerations for selecting in vitro models to study this compound?

Methodological Answer:

  • Mutation Context : Prioritize models with B-Raf V600E mutations (e.g., A375 cells) due to their clinical relevance in melanoma .
  • Pathway Crosstalk : Use neuronal cell lines (e.g., HT22-CRHR1) to study non-canonical MAPK signaling interactions .
  • 3D Models : Incorporate spheroids or patient-derived xenografts (PDXs) to mimic tumor microenvironment heterogeneity .

Q. How should researchers address variability in this compound potency measurements?

Methodological Answer:

  • Replicate Experiments : Perform ≥3 independent biological replicates with technical triplicates to account for cell-line drift .
  • Normalization : Use housekeeping proteins (e.g., β-actin) for Western blot quantification and adjust for plate-to-plate variability in high-throughput screens .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to differentiate between technical noise and biological significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy across different B-Raf mutants (e.g., V600E vs. G596R)?

Methodological Answer:

  • Mutant-Specific Profiling : Compare inhibitor activity using isoform-specific assays (e.g., kinase-dead G596R vs. hyperactive V600E mutants) .
  • Structural Dynamics : Analyze DFG motif conformational changes via hydrogen-deuterium exchange mass spectrometry (HDX-MS) to explain differential inhibition .
  • Pathway Mapping : Use phosphoproteomics to identify mutant-specific signaling nodes (e.g., CRHR1-mediated ERK activation in G596R) .

Q. What strategies are effective for designing multi-target B-Raf inhibitors (e.g., B-Raf/Hsp90 dual inhibitors)?

Methodological Answer:

  • Polypharmacology Screening : Use in silico docking to identify overlapping pharmacophores for B-Raf and secondary targets (e.g., Hsp90, PDHK1) .
  • Balanced Potency : Optimize compounds using free-energy perturbation (FEP) calculations to maintain IC50 ratios <10x between targets .
  • Functional Synergy : Validate dual inhibitors in co-culture models (e.g., tumor-stroma systems) to assess combined pathway suppression .

Q. How should researchers address conflicting data between in vitro and in vivo efficacy of this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure drug bioavailability, half-life, and tissue penetration in murine models to explain potency gaps .
  • Microenvironment Mimicry : Supplement in vitro assays with hypoxia (1% O2) or serum-starved conditions to better reflect in vivo stress .
  • Single-Cell RNA-seq : Compare transcriptomic signatures of treated in vitro vs. in vivo tumors to identify compensatory pathways .

Q. What methodologies can elucidate this compound's role in non-canonical MAPK signaling (e.g., neuronal CRHR1 pathways)?

Methodological Answer:

  • Interactome Mapping : Perform endogenous B-Raf immunoprecipitation in CRH-stimulated neuronal cells, followed by MS-based proteomics .
  • Live-Cell Imaging : Use FRET biosensors (e.g., ERK-KTR) to spatially resolve ERK activation dynamics in dendrites vs. soma .
  • CRISPR Knockdown : Silence CRHR1 or B-Raf in HT22 cells to dissect their interdependency in ERK signaling .

Q. How can researchers leverage structural data to overcome resistance mutations in this compound therapy?

Methodological Answer:

  • Resistance Mutation Libraries : Generate Ba/F3 cells expressing B-Raf gatekeeper (e.g., T529M) or DFG motif (e.g., D594V) mutations via site-directed mutagenesis .
  • Allosteric Inhibitor Design : Use cryo-EM to identify cryptic pockets in the B-Raf αC-helix or P-loop for next-gen inhibitors .
  • Dynamic Docking : Apply molecular dynamics (MD) simulations to predict inhibitor binding to rare conformational states .

Properties

IUPAC Name

N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWJVLQNYNCDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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